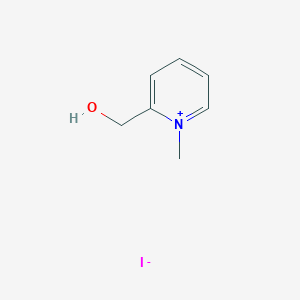

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridinium refers to the cation [C5H5NH]+. It is the conjugate acid of pyridine. Many related cations are known involving substituted pyridines . Pyridinium iodide (PyI; CAS Number: 18820-83-2) is an organic halide salt used as a precursor in the preparation of perovskite-based opto-electronic systems .

Synthesis Analysis

The Kröhnke pyridine synthesis is a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .

Molecular Structure Analysis

New salts containing cations of selected pyridine derivatives of the composition [pyH]NO3, where py is 2-pyridylmethanol (2-(hydroxymethyl)pyridine, 2pm), 3-pyridylmethanol (3-(hydroxymethyl) pyridine, 3pm), isonicotinamide (4-(aminocarbonyl)-pyridine, inia) and thionicotinamide (4-(aminothiocarbonyl)pyridine, tnia) were synthesised .

Physical And Chemical Properties Analysis

The characterization of the properties of pyridinium ionic liquids is very important for the development and application of new ILs . Introduction of a methyl group in the pyridine 2- and 3-positions reduces the viscosity .

科学的研究の応用

Synthesis of Pyridinium Ionic Liquids

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide serves as a key precursor in the synthesis of pyridinium-based ionic liquids. These ionic liquids have gained attention due to their low volatility and thermal stability, making them suitable for use as solvents in chemical reactions and electrochemistry .

Generation of Pyridinium Ylides

This compound is instrumental in generating pyridinium ylides, which are intermediates in various organic reactions. Pyridinium ylides participate in cycloaddition reactions, leading to the formation of complex heterocyclic structures that are valuable in medicinal chemistry .

Antimicrobial Applications

Research has shown that pyridinium compounds exhibit antimicrobial properties. The iodide variant can be used to develop new antimicrobial agents that target resistant strains of bacteria, offering a new avenue in the fight against infections .

Anti-Cancer Research

Pyridinium salts, including the iodide form, are being studied for their potential anti-cancer properties. They can induce apoptosis in cancer cells and are being explored as chemotherapeutic agents .

Anti-Malarial Activity

The unique structure of pyridinium iodide compounds allows them to interfere with the life cycle of the malaria parasite. They are being investigated as a new class of anti-malarial drugs, which is crucial given the rising resistance to current treatments .

Anti-Cholinesterase Inhibitors

These compounds have shown promise as anti-cholinesterase inhibitors, which are useful in treating diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, they help increase the levels of neurotransmitters in the brain .

Materials Science

In the field of materials science, pyridinium iodide salts are used to modify the surface properties of materials. They can be used to create hydrophobic surfaces or to enhance the conductivity of polymers .

Gene Delivery Systems

Pyridinium iodide salts are also being explored for their potential in gene delivery. Their ability to form complexes with DNA makes them suitable candidates for non-viral vectors in gene therapy, which could revolutionize the treatment of genetic disorders .

作用機序

Target of Action

Similar compounds such as pralidoxime, which is a pyridinium compound, are known to target acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Pralidoxime, a related compound, works by reactivating the enzyme cholinesterase, which has been inactivated by organophosphates . It does this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Biochemical Pathways

In the case of pralidoxime, the compound affects the cholinergic system by reactivating acetylcholinesterase, thereby allowing the breakdown of acetylcholine and the termination of synaptic transmission .

Result of Action

In the case of pralidoxime, the compound’s action results in the reactivation of acetylcholinesterase, allowing for the breakdown of acetylcholine and the resumption of normal synaptic transmission .

Safety and Hazards

将来の方向性

Heteroarene 1, n-zwitterions are powerful and versatile building blocks in the construction of heterocycles and have received increasing attention in recent years . The methylation reaction of the pyridine macrocycle with methyl iodide and subsequent ion exchange with ammonium hexafluorophosphate and tetrabutyl ammonium halide gave pyridinium macrocycles .

特性

IUPAC Name |

(1-methylpyridin-1-ium-2-yl)methanol;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURDJUFVNLDFOM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1CO.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480682 |

Source

|

| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |

CAS RN |

3313-51-7 |

Source

|

| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)